molecular formula C21H23F3N4O7 B2568816 N-((tetrahydrofuran-2-yl)methyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351607-37-8

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2568816
CAS No.: 1351607-37-8
M. Wt: 500.431
InChI Key: GJBRJJGJBWLZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure includes:

  • 1,2,4-oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry to enhance bioavailability .
  • Azetidine ring: A four-membered nitrogen heterocycle contributing to conformational rigidity and target binding .
  • Trifluoromethylphenyl group: Imparts electron-withdrawing effects, enhancing lipophilicity and resistance to oxidative metabolism .
  • Tetrahydrofuran-derived side chain: Improves solubility and modulates pharmacokinetic properties .
  • Acetamide oxalate salt: Enhances crystallinity and stability for formulation .

Properties

IUPAC Name

oxalic acid;N-(oxolan-2-ylmethyl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3.C2H2O4/c20-19(21,22)14-4-1-3-12(7-14)17-24-18(29-25-17)13-9-26(10-13)11-16(27)23-8-15-5-2-6-28-15;3-1(4)2(5)6/h1,3-4,7,13,15H,2,5-6,8-11H2,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBRJJGJBWLZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Functional Groups Biological Use Reference
Target Compound 1,2,4-oxadiazole, azetidine, CF₃-phenyl Hypothetical pesticide
Flutolanil Benzamide, CF₃-phenyl Fungicide
FOE 5043 Thiadiazole, acetamide, CF₃-methyl Herbicide
Cyprofuram Cyclopropanecarboxamide, tetrahydrofuran Fungicide

Key Observations :

  • The 1,2,4-oxadiazole in the target compound may offer superior metabolic stability compared to flutolanil’s benzamide or FOE 5043’s thiadiazole, as oxadiazoles resist enzymatic degradation .

Anti-Exudative Acetamide Derivatives

Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () share the acetamide backbone with the target compound. In preclinical studies, these derivatives demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

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